4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-methylphenyl}-2-methylphthalazin-1(2H)-one
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Overview
Description
4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a phthalazinone moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperidine Ring: This step involves the reaction of benzyl chloride with piperidine under basic conditions to form 4-benzylpiperidine.
Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Phthalazinone: The final step involves coupling the sulfonylated piperidine with a phthalazinone derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Piperidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research domains .
Properties
Molecular Formula |
C28H29N3O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C28H29N3O3S/c1-20-12-13-23(27-24-10-6-7-11-25(24)28(32)30(2)29-27)19-26(20)35(33,34)31-16-14-22(15-17-31)18-21-8-4-3-5-9-21/h3-13,19,22H,14-18H2,1-2H3 |
InChI Key |
VZKIRHWAZUHTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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